molecular formula C17H21N5O3 B2705685 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034536-86-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2705685
CAS No.: 2034536-86-0
M. Wt: 343.387
InChI Key: KGODREZDBRBUDJ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound notable for its unique structural characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide, one must undertake a multi-step chemical process. This generally begins with the cyclization of appropriate substrates to form the pyrimidin-1(6H)-yl groups.

Industrial Production Methods: In industrial settings, optimizing yield and purity is key. This often involves refining reaction conditions such as temperature, pH, and solvent choice, to streamline the synthesis process and ensure scalable production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl and dimethyl groups, altering its electronic properties.

  • Reduction: : Reduction could potentially alter the oxo groups in the pyrimidin-1(6H)-yl rings.

  • Substitution: : Nucleophilic substitution can occur at the ethyl linker, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Typical reducing agents are sodium borohydride or lithium aluminium hydride.

  • Substitution: : Nucleophiles like halides and amines under basic or acidic conditions.

Major Products:

  • Oxidized variants with modified electronic properties.

  • Reduced forms with altered structural features.

  • Substituted derivatives potentially leading to a vast array of functional analogs.

Scientific Research Applications

In Chemistry:

  • Study of reaction mechanisms involving pyrimidinyl groups.

  • Development of novel synthetic routes leveraging its unique structure.

In Biology:

  • Potential inhibitor in enzyme studies given its resemblance to biological pyrimidines.

In Medicine:

  • Exploration as a lead compound in drug discovery, targeting diseases where pyrimidinyl derivatives show activity.

In Industry:

  • Possible application in the development of novel materials or as intermediates in organic synthesis.

Mechanism of Action

The compound acts primarily through interactions at the molecular level, possibly targeting pyrimidine-related pathways. These include enzyme inhibition, binding to nucleic acids, and interfering with cellular processes that involve pyrimidine metabolism. Its specific structural features allow it to fit into biological active sites, causing alteration in activity.

Comparison with Similar Compounds

  • N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

  • N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

  • N-(2-(4-phenyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness: What sets N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide apart is the cyclopropyl group, imparting unique steric and electronic properties that influence its reactivity and biological activity, distinguishing it from its methyl, ethyl, and phenyl counterparts.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-12(2)19-9-22(17(11)25)8-15(23)18-5-6-21-10-20-14(7-16(21)24)13-3-4-13/h7,9-10,13H,3-6,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGODREZDBRBUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC(=CC2=O)C3CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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